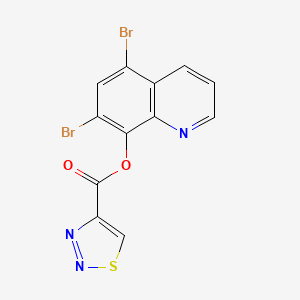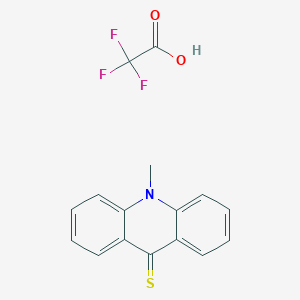
10-Methylacridine-9-thione;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridine-9-thione and 2,2,2-trifluoroacetic acid are two distinct compounds that can be combined for various applications. 10-Methylacridine-9-thione is a derivative of acridine, a heterocyclic organic compound with a wide range of applications in chemistry and biology. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylacridine-9-thione can be synthesized through the reaction of 10-methylacridine with sulfur. The reaction typically involves heating 10-methylacridine with elemental sulfur in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization.
2,2,2-Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve the use of hydrogen fluoride and electrochemical cells to achieve the desired fluorination.
Chemical Reactions Analysis
Types of Reactions: 10-Methylacridine-9-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in acid-catalyzed reactions, such as esterification and hydrolysis. It is also used as a solvent and reagent in peptide synthesis due to its ability to cleave peptide bonds.
Major Products: The major products formed from the reactions of 10-methylacridine-9-thione include 10-methylacridine and its various derivatives, depending on the specific reaction conditions and reagents used. For 2,2,2-trifluoroacetic acid, the major products include trifluoroacetates and other fluorinated organic compounds.
Scientific Research Applications
10-Methylacridine-9-thione has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also used as a precursor in the synthesis of various acridine derivatives with potential biological activity.
2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid catalyst and solvent. It is also employed in the pharmaceutical industry for the synthesis of various drugs and in peptide synthesis for the cleavage of peptide bonds .
Mechanism of Action
The mechanism of action of 10-methylacridine-9-thione involves its ability to undergo photochemical reactions, such as photoreduction and photooxidation. These reactions are facilitated by the presence of light and suitable reagents, leading to the formation of various photoproducts .
2,2,2-Trifluoroacetic acid exerts its effects through its strong acidic properties, which enable it to catalyze various chemical reactions. Its electron-withdrawing trifluoromethyl group enhances its acidity, making it a highly effective reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds:
- 9-Carboxyacridine
- 9-Aminoacridine
- 9-Mesityl-10-methylacridinium ion
Uniqueness: 10-Methylacridine-9-thione is unique due to its specific photochemical properties and its ability to form stable thione derivatives. This makes it particularly useful in applications requiring photostability and specific electronic properties.
2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other carboxylic acids. Its ability to act as both a solvent and a reagent in various chemical reactions makes it highly versatile in organic synthesis .
Properties
CAS No. |
88147-37-9 |
|---|---|
Molecular Formula |
C16H12F3NO2S |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
10-methylacridine-9-thione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H11NS.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7) |
InChI Key |
UCZIHGKRUOWVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=S)C3=CC=CC=C31.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)

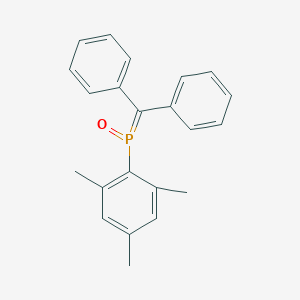

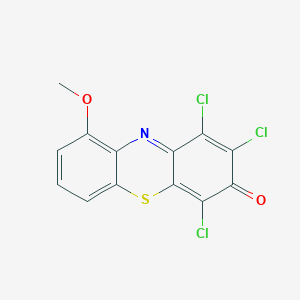
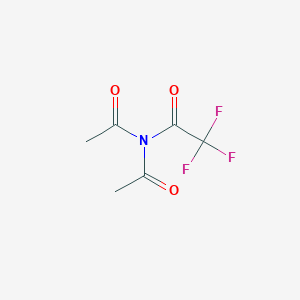
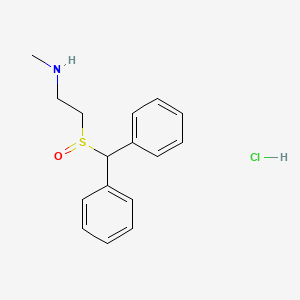
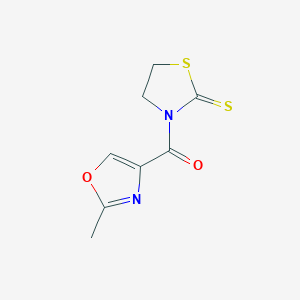
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
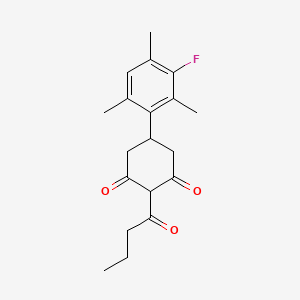
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]pentane-2,4-dione](/img/structure/B14378675.png)
